molecular formula C15H14ClNO2 B1218837 N-(4-chloro-3-methylphenyl)-2-phenoxyacetamide

N-(4-chloro-3-methylphenyl)-2-phenoxyacetamide

Cat. No. B1218837
M. Wt: 275.73 g/mol
InChI Key: SQPJBSLHMMVFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-methylphenyl)-2-phenoxyacetamide is an anilide.

Scientific Research Applications

Derivative Synthesis and Characterization

N-(4-chloro-3-methylphenyl)-2-phenoxyacetamide and related compounds have been a focus of research in the synthesis and characterization of novel derivatives. For instance, Rashid et al. (2021) synthesized several N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These derivatives showed significant insecticidal efficacy, highlighting their potential applications in pest control (Rashid et al., 2021).

Applications in Medicinal Chemistry

In medicinal chemistry, various acetamide derivatives, including those related to N-(4-chloro-3-methylphenyl)-2-phenoxyacetamide, have been synthesized and evaluated for their potential as therapeutic agents. Rani et al. (2016) synthesized N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives and assessed them for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Some of these compounds exhibited activities comparable with standard drugs, indicating their potential as novel therapeutic agents (Rani et al., 2016).

Environmental and Agricultural Studies

The compound and its related derivatives have also been studied in environmental and agricultural contexts. For example, Cremlyn and Pannell (1978, 1979) researched some sulfonyl derivatives of phenoxyacetamide, which includes structures similar to N-(4-chloro-3-methylphenyl)-2-phenoxyacetamide. Their work involved the characterization of these derivatives, contributing to the understanding of their chemical properties and potential applications in agriculture (Cremlyn & Pannell, 1978), (Cremlyn & Pannell, 1979).

properties

Product Name

N-(4-chloro-3-methylphenyl)-2-phenoxyacetamide

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(4-chloro-3-methylphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C15H14ClNO2/c1-11-9-12(7-8-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

SQPJBSLHMMVFBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)Cl

solubility

1.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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